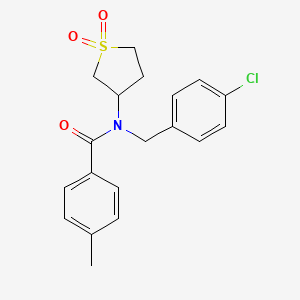
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドは、医薬品化学、薬理学、工業化学などの様々な分野で潜在的な用途を持つ合成有機化合物です。この化合物は、クロロ基、プロピルスルファニル基、カルボキサミド基が置換されたピリミジン環、およびスルホン基を持つテトラヒドロチオフェン環を含む、ユニークな構造的特徴によって特徴付けられます。
準備方法
合成経路と反応条件
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドの合成は、通常、多段階の有機反応を含みます。一般的な合成経路の1つは次のとおりです。
ピリミジン核の形成: ピリミジン核は、適切なβ-ジカルボニル化合物とグアニジン誘導体を酸性または塩基性条件下で縮合反応させることで合成できます。
クロロ基の導入: ピリミジン環の塩素化は、塩化チオニルまたはオキシ塩化リンなどの試薬を使用して行うことができます。
プロピルスルファニル基の結合: プロピルスルファニル基は、プロピルチオール誘導体を使用して求核置換反応によって導入できます。
カルボキサミド基の形成: カルボキサミド基は、対応するカルボン酸誘導体とアミンを脱水条件下で反応させることで形成できます。
テトラヒドロチオフェン環の合成: テトラヒドロチオフェン環は、適切なジエンとチオールを含む環化反応によって合成できます。
スルホンへの酸化: テトラヒドロチオフェン環は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を使用してスルホンに酸化できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成段階の最適化が含まれる場合があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にテトラヒドロチオフェン環内の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンの形成につながります。
還元: 還元反応は、スルホン基を標的にし、それをスルフィドまたはスルホキシドに戻すことができます。
加水分解: カルボキサミド基は、酸性または塩基性条件下で加水分解を受ける可能性があり、対応するカルボン酸とアミンを生成します。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: アミン、チオール、アルコキシド。
加水分解条件: 酸性(HCl、H2SO4)または塩基性(NaOH、KOH)の水溶液。
主な生成物
酸化: スルホキシド、スルホン。
還元: スルフィド、スルホキシド。
置換: 様々な置換ピリミジン。
加水分解: カルボン酸、アミン。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、様々な官能基化が可能になり、有機合成において貴重な中間体となります。
生物学
生物学的研究では、この化合物は、酵素阻害、抗菌活性、または生体高分子との相互作用などの潜在的な生物活性について研究されています。
医学
医薬品化学では、5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドは、潜在的な治療効果について調査することができます。特定の病気や状態を標的にする新薬の開発のためのリード化合物として役立つ可能性があります。
工業
工業用途では、この化合物は、新しい材料、触媒の開発、または様々な化学プロセスにおける試薬として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, or as a reagent in various chemical processes.
作用機序
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、または核酸などの分子標的に作用する可能性があります。スルホン基の存在は、硫黄を含む生体分子との潜在的な相互作用を示唆しており、ピリミジン環は、核酸塩基またはヌクレオチド代謝に関与する酵素と相互作用する可能性があります。
類似の化合物との比較
類似の化合物
5-クロロ-2-(メチルスルファニル)ピリミジン-4-カルボキサミド: プロピルスルファニル基の代わりにメチルスルファニル基を持つ類似の構造。
5-クロロ-2-(エチルスルファニル)ピリミジン-4-カルボキサミド: プロピルスルファニル基の代わりにエチルスルファニル基を持つ類似の構造。
5-クロロ-2-(ブチルスルファニル)ピリミジン-4-カルボキサミド: プロピルスルファニル基の代わりにブチルスルファニル基を持つ類似の構造。
ユニークさ
5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドのユニークさは、その官能基の組み合わせと、スルホン基を持つテトラヒドロチオフェン環の存在にあります。この組み合わせにより、異なるアルキルスルファニル基を持つ類似の化合物には存在しない可能性のある、独特の化学的性質と潜在的な生物活性をもたらします。
類似化合物との比較
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.
5-chloro-2-(butylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a butylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
The uniqueness of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in the combination of its functional groups and the presence of the tetrahydrothiophene ring with a sulfone group. This combination provides distinct chemical properties and potential biological activities that may not be present in similar compounds with different alkylsulfanyl groups.
特性
分子式 |
C12H16ClN3O3S2 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC名 |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O3S2/c1-2-4-20-12-14-6-9(13)10(16-12)11(17)15-8-3-5-21(18,19)7-8/h6,8H,2-5,7H2,1H3,(H,15,17) |
InChIキー |
LOCPUJLGGTYFGB-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2CCS(=O)(=O)C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12132847.png)


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)

![4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12132882.png)

![7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12132892.png)
![N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132896.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12132900.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide](/img/structure/B12132910.png)


